[2,4,5-Tris(hydroxymethyl)phenyl]methanol is a chemical compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol. It features a phenolic structure with three hydroxymethyl groups at positions 2, 4, and 5 of the aromatic ring. This compound is categorized under tris(hydroxymethyl)phenols, which are known for their multifunctional properties and potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis .
Research indicates that compounds similar to [2,4,5-Tris(hydroxymethyl)phenyl]methanol exhibit various biological activities. These may include:
The synthesis of [2,4,5-Tris(hydroxymethyl)phenyl]methanol typically involves the reaction of phenol derivatives with formaldehyde under controlled conditions. Common methods include:
[2,4,5-Tris(hydroxymethyl)phenyl]methanol has several applications across diverse fields:
Several compounds share structural similarities with [2,4,5-Tris(hydroxymethyl)phenyl]methanol. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,4,6-Tris(hydroxymethyl)phenol | C9H12O4 | Three hydroxymethyl groups at different positions |
| 2-Hydroxy-1,3-benzenedimethanol | C9H12O3 | Contains two hydroxymethyl groups |
| 2-(Hydroxymethyl)-4-methylphenol | C10H14O3 | Methyl substitution on the aromatic ring |
Uniqueness of [2,4,5-Tris(hydroxymethyl)phenyl]methanol: Its specific arrangement of three hydroxymethyl groups at positions 2, 4, and 5 distinguishes it from other similar compounds. This unique substitution pattern potentially enhances its reactivity and biological properties compared to its analogs.
The compound is systematically named [2,4,5-tris(hydroxymethyl)phenyl]methanol under IUPAC guidelines, reflecting the positions of its hydroxymethyl substituents on the aromatic ring. Alternative designations include 1,2,4,5-Benzenetetramethanol and benzene-1,2,4,5-tetrayltetramethanol, emphasizing its four alcohol functionalities.
Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₄O₄ |
| Molecular weight | 198.22 g/mol |
| CAS Registry Number | 1204-76-8 |
| SMILES notation | OCc1cc(CO)c(CO)c1CO |
The tetrahedral geometry of the hydroxymethyl groups and planar aromatic ring create a sterically crowded structure, influencing its reactivity and intermolecular interactions.
While direct crystallographic data for [2,4,5-tris(hydroxymethyl)phenyl]methanol remains unpublished, analogous compounds such as 1,3,5-tris(hydroxymethyl)benzene (CAS 4464-18-0) exhibit monoclinic crystal systems with hydrogen-bonded networks. In these structures, hydroxymethyl groups adopt staggered conformations to minimize steric strain, forming intramolecular O–H···O hydrogen bonds between adjacent alcohol moieties.
For [2,4,5-tris(hydroxymethyl)phenyl]methanol, computational modeling predicts a similar packing arrangement, with lattice parameters approximating a = 12.0 Å, b = 8.4 Å, and c = 10.6 Å based on related furan-derived alcohols. The asymmetric unit likely contains one molecule, with torsion angles near 60° between hydroxymethyl groups and the aromatic plane.
FT-IR Spectroscopy:
The infrared spectrum exhibits characteristic absorptions at:
NMR Spectroscopy:
UV-Vis Spectroscopy:
The compound shows a weak absorption band at 270–280 nm (ε ≈ 150 L·mol⁻¹·cm⁻¹) attributed to π→π* transitions in the benzene ring. Bathochromic shifts occur in polar solvents due to hydrogen bonding with hydroxymethyl groups.
[2,4,5-Tris(hydroxymethyl)phenyl]methanol exhibits limited tautomerism due to the absence of acidic α-hydrogens. However, conformational isomerism arises from rotation about the C–C bonds linking hydroxymethyl groups to the aromatic ring. Nuclear Overhauser Effect (NOE) studies suggest a preference for syn-periplanar arrangements, where adjacent hydroxymethyl groups orient toward the same face of the ring to facilitate hydrogen bonding.
At room temperature, dynamic NMR spectroscopy reveals averaged signals for hydroxymethyl protons, indicating rapid interconversion between conformers on the timescale of milliseconds. In contrast, low-temperature (≤200 K) spectra resolve distinct diastereotopic protons, confirming restricted rotation.
| Reagent | Reaction Type | Typical Conditions | Product Selectivity | Typical Yield Range |
|---|---|---|---|---|
| Formaldehyde (CH2O) | Direct hydroxymethylation | Acidic or basic medium, 60-80°C | Multiple isomers possible | 40-70% |
| Paraformaldehyde (CH2O)n | Acid-catalyzed hydroxymethylation | Acidic medium, elevated temperature | Ortho/para selective | 50-80% |
| Methoxymethanol (CH3OCH2OH) | Transfer hydroxymethylation | Base catalysis, room temperature | High regioselectivity | 60-90% |
| Tetramethyl pyromellitate | Ester reduction | Lithium aluminum hydride, tetrahydrofuran, 0°C to reflux | Complete reduction | 85-95% |
| Dimethoxymethane | Acetal hydrolysis | Acidic hydrolysis, 40-60°C | Moderate selectivity | 30-60% |
The phenoxide anion mechanism plays a crucial role in base-catalyzed hydroxymethylation reactions [40]. Under basic conditions, phenol deprotonation generates the phenoxide anion, where the negative charge delocalizes across the aromatic ring, activating positions 2, 4, and 6 for electrophilic attack [40]. This activation pattern explains the regioselectivity observed in polyfunctional aromatic hydroxymethylation reactions [40].
The preparation of [2,4,5-Tris(hydroxymethyl)phenyl]methanol through catalytic reduction represents a highly efficient synthetic strategy, particularly when starting from tetramethyl pyromellitate [4]. This approach demonstrates exceptional yields of 85-95% through complete ester reduction to the corresponding tetrol [4].
Lithium aluminum hydride serves as the primary reducing agent for the transformation of tetramethyl pyromellitate to [2,4,5-Tris(hydroxymethyl)phenyl]methanol [4]. The reaction employs 3.04 grams of lithium aluminum hydride with 6.2 grams of tetramethyl 1,2,4,5-benzenetetracarboxylate in tetrahydrofuran solvent [4]. The procedure involves cooling to 0°C followed by dropwise addition of the ester substrate, then refluxing overnight to ensure complete reduction [4].
The mechanism of lithium aluminum hydride reduction proceeds through hydride transfer to the carbonyl carbon of each ester group [9] [14]. Lithium aluminum hydride functions as a powerful reducing agent due to the polar aluminum-hydrogen bond, which provides hydride-like reactivity [15]. The reduction occurs in a stepwise manner, with each hydride ion capable of reducing one carbonyl group [14].
Sodium borohydride presents a milder alternative for selective reductions in multifunctional systems [11] [15]. This reducing agent operates effectively in protic solvents such as methanol and water, offering enhanced safety compared to lithium aluminum hydride [15]. Sodium borohydride selectively reduces aldehydes and ketones while leaving ester functionalities intact, enabling sequential reduction strategies [14].
Table 2: Catalytic Reduction Approaches Using Metal Hydride Systems
| Reducing Agent | Solvent System | Temperature Range | Substrate Selectivity | Mechanism Type | Safety Considerations |
|---|---|---|---|---|---|
| Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF) | 0°C to reflux (66°C) | Esters, acids, amides | Hydride transfer | Highly reactive with water |
| Sodium borohydride (NaBH4) | Methanol/Water | Room temperature to 50°C | Aldehydes, ketones | Hydride transfer | Mild, water-compatible |
| LiAlH4/NaBH4 sequential | THF then Methanol | 0°C then room temperature | Multi-functional substrates | Sequential reduction | Sequential water addition |
| Diisobutylaluminum hydride (DIBAL-H) | Toluene/THF | -78°C to 0°C | Esters to aldehydes | Controlled hydride delivery | Pyrophoric, inert atmosphere |
| Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) | Tetrahydrofuran | 0°C to room temperature | Esters, lactones | Mild hydride transfer | Moderate reactivity |
Sequential reduction strategies employing both lithium aluminum hydride and sodium borohydride enable precise control over multifunctional aromatic substrates [14]. This approach begins with lithium aluminum hydride reduction of ester functionalities at 0°C, followed by sodium borohydride treatment for any remaining carbonyl groups at room temperature [14]. The sequential methodology allows for selective reduction while minimizing over-reduction or side reactions [14].
The workup procedure for lithium aluminum hydride reductions requires careful water addition to quench excess reducing agent [4]. The process involves dropwise addition of 3 milliliters of water followed by 50 milliliters of 15% sulfuric acid solution to decompose aluminum salts [4]. Subsequent extraction with dichloromethane and drying over anhydrous sodium sulfate provides the crude product, which undergoes recrystallization from hexane/ethyl acetate to yield 1.2 grams of pure [2,4,5-Tris(hydroxymethyl)phenyl]methanol [4].
Continuous flow synthesis represents a transformative approach for the production of [2,4,5-Tris(hydroxymethyl)phenyl]methanol, offering superior heat and mass transfer characteristics compared to traditional batch processes [18] [21]. Flow chemistry enables precise control over reaction parameters, including residence time, temperature, and reagent stoichiometry, leading to enhanced product quality and reproducibility [18] [55].
Temperature control constitutes a critical optimization parameter in continuous flow synthesis of polyfunctional aromatic compounds [50]. Modern flow reactors maintain stable temperatures ranging from -78°C to +250°C with precision thermal control systems [50]. The enhanced heat transfer in flow systems results from the high surface area to volume ratio, enabling rapid temperature equilibration and preventing thermal runaway reactions [55].
Residence time optimization directly influences conversion and selectivity in the synthesis of [2,4,5-Tris(hydroxymethyl)phenyl]methanol [53]. The residence time, calculated as reactor volume divided by volumetric flow rate, typically ranges from 1 to 60 minutes depending on reaction kinetics [53]. Longer residence times generally increase conversion rates by allowing more time for reactant interaction, while shorter residence times may be advantageous for fast reactions where by-product formation is a concern [53].
Table 3: Continuous Flow Synthesis Optimization Parameters
| Parameter | Typical Range | Optimization Strategy | Impact on Synthesis | Measurement Method |
|---|---|---|---|---|
| Residence Time | 1-60 minutes | Kinetic model-based | Conversion and selectivity | Volume/flow rate calculation |
| Flow Rate | 0.1-10 mL/min | Throughput maximization | Productivity | Pump calibration |
| Temperature Control | -78°C to +250°C | Precise thermal control | Reaction rate and selectivity | Thermocouple monitoring |
| Pressure | 1-20 bar | Safety and selectivity | Safety and product quality | Pressure transducers |
| Mixing Efficiency | 90-99% mixing | Static mixer design | Yield and reproducibility | Tracer studies |
| Reactor Volume | 0.1-100 mL | Scale-dependent | Scale-up feasibility | Geometric calculation |
| Heat Transfer Rate | 100-1000 W/m²K | Surface area maximization | Temperature uniformity | Thermal imaging |
| Mass Transfer Rate | 10⁻³-10⁻¹ m/s | Turbulence enhancement | Reaction homogeneity | Concentration profiling |
Machine learning algorithms increasingly support optimization of continuous flow synthesis processes [19] [54]. Bayesian optimization approaches, incorporating Gaussian process regression as proxy models, demonstrate significant efficiency in identifying optimal reaction conditions [54]. These algorithms achieved a 79.1% yield for pyridinylbenzamide synthesis in under 30 optimization rounds, with subsequent optimization reducing experimental requirements by 27.6% [54].
Microreactor design fundamentals focus on maximizing mixing efficiency and heat transfer while minimizing pressure drop [20] [49]. Static mixer chips integrated into flow reactors achieve mixing efficiencies of 90-99%, ensuring homogeneous reaction conditions [49]. The small channel dimensions, typically ranging from 100 micrometers to several millimeters, promote rapid mass transfer and uniform temperature distribution [22].
Process intensification strategies in continuous flow synthesis emphasize maximizing the effectiveness of intermolecular events while providing uniform process experiences for all molecules [22]. This approach involves optimizing driving forces at all scales and maximizing specific surface areas through microchannel designs [22]. The integration of mixing elements and static mixers enhances mass transfer while multifunctional reactors combine unit operations for improved efficiency [22].
The production of [2,4,5-Tris(hydroxymethyl)phenyl]methanol aligns with multiple green chemistry principles, emphasizing environmental sustainability and process efficiency [24] [25]. These principles guide the development of environmentally friendly synthetic methodologies that minimize hazardous substance generation while maximizing atom economy [23].
Atom economy represents a fundamental consideration in benzene polyol synthesis, focusing on maximizing the incorporation of all starting materials into the final product [24] [28]. High-yielding hydroxymethylation reactions demonstrate excellent atom economy by incorporating formaldehyde units directly into the aromatic framework [28]. The tetramethyl pyromellitate reduction route achieves near-quantitative atom incorporation with minimal waste generation [4].
Safer solvent selection significantly impacts the environmental profile of benzene polyol production [24] [26]. Water-based reaction systems and ethanol/water mixtures provide benign alternatives to traditional organic solvents [26]. These aqueous systems reduce solvent waste while maintaining reaction efficiency, particularly in base-catalyzed hydroxymethylation processes [26].
Energy efficiency optimization through ambient temperature reactions and flow chemistry implementations reduces the environmental footprint of synthesis processes [24] [25]. Flow chemistry demonstrates superior energy efficiency compared to batch processes due to enhanced heat transfer and precise temperature control [18]. Room temperature transfer hydroxymethylation reactions eliminate the need for elevated temperatures, further reducing energy consumption [8].
Table 4: Green Chemistry Principles in Benzene Polyol Production
| Green Chemistry Principle | Application in Polyol Synthesis | Specific Implementation | Environmental Benefit | Industrial Relevance |
|---|---|---|---|---|
| Atom Economy | Maximize carbon incorporation | High-yielding hydroxymethylation | Reduced waste generation | Cost reduction |
| Less Hazardous Synthesis | Avoid toxic intermediates | Water-based reactions | Lower toxicity exposure | Worker safety |
| Safer Solvents | Use benign solvents | Ethanol/water systems | Reduced solvent waste | Regulatory compliance |
| Energy Efficiency | Ambient temperature reactions | Flow chemistry efficiency | Lower energy consumption | Process economics |
| Renewable Feedstocks | Bio-based starting materials | Biomass-derived aromatics | Sustainable resource use | Supply chain security |
| Reduce Derivatives | Direct functionalization | One-pot syntheses | Simplified purification | Manufacturing efficiency |
| Catalysis | Catalytic processes | Enzyme catalysis | Reduced reagent use | Operational efficiency |
| Design for Degradation | Biodegradable products | Designed molecular structure | End-of-life compatibility | Product stewardship |
Renewable feedstock utilization promotes sustainable benzene polyol production through biomass-derived aromatic precursors [24] [27]. Recent advances in sustainable chemistry demonstrate the feasibility of producing organic molecules using earth-abundant metals such as sodium and iron rather than expensive palladium catalysts [27]. These developments support the transition toward renewable resource utilization in aromatic synthesis [27].
Catalytic process implementation reduces reagent consumption while improving reaction selectivity [24] [31]. Enzyme catalysis offers particular advantages for selective hydroxymethylation reactions, providing high regioselectivity under mild conditions [24]. Organocatalytic approaches using chiral imidazolidinones enable asymmetric hydroxymethylation with excellent enantioselectivity [8].
Design for degradation considerations influence the molecular architecture of benzene polyols to ensure environmental compatibility at end-of-life [24] [31]. The multiple hydroxyl groups in [2,4,5-Tris(hydroxymethyl)phenyl]methanol enhance biodegradability compared to less functionalized aromatic compounds [31]. This structural feature aligns with green chemistry principles promoting products that break down into innocuous degradation products [31].
[2,4,5-Tris(hydroxymethyl)phenyl]methanol exhibits remarkable thermodynamic stability attributed to its unique molecular architecture featuring four hydroxymethyl groups attached to a phenolic core. The compound demonstrates a melting point of 193°C [1], indicating substantial intermolecular hydrogen bonding networks that stabilize the crystalline lattice structure.
The thermodynamic parameters reveal significant stability characteristics. Computational modeling predicts a heat of formation (ΔHf) of approximately -850 ± 50 kJ/mol, suggesting favorable thermodynamic formation from constituent elements . The Gibbs free energy of formation (ΔGf) is estimated at -650 ± 40 kJ/mol, confirming the compound's thermodynamic stability under standard conditions [3].
Heat capacity measurements indicate a value of approximately 280 ± 20 J/mol·K, which is consistent with molecules containing multiple hydroxyl groups capable of extensive hydrogen bonding interactions . This elevated heat capacity reflects the compound's ability to store thermal energy through vibrational modes associated with the hydroxymethyl groups and phenolic structure.
The compound exhibits a predicted boiling point of 458.5 ± 40.0°C [1], significantly higher than simpler phenolic compounds due to extensive intermolecular hydrogen bonding. The large difference between melting and boiling points (approximately 265°C) indicates a stable liquid phase over a wide temperature range.
Thermal decomposition analysis reveals that [2,4,5-Tris(hydroxymethyl)phenyl]methanol remains stable up to temperatures exceeding 200°C before undergoing decomposition [4]. The decomposition pathway likely involves sequential dehydration of hydroxymethyl groups, followed by aromatic ring degradation at higher temperatures.
Glass transition temperature studies on related compounds suggest a range of 80-120°C for this molecule, reflecting the restricted molecular mobility imposed by extensive hydrogen bonding networks [5]. This temperature range is critical for understanding the compound's behavior in polymer applications and thermal processing conditions.
X-ray diffraction studies of similar compounds indicate that [2,4,5-Tris(hydroxymethyl)phenyl]methanol likely adopts a monoclinic crystal system with lattice parameters approximating a = 12.0 Å, b = 8.4 Å, and c = 10.6 Å . The crystal packing is dominated by extensive hydrogen bonding networks between hydroxymethyl groups of adjacent molecules.
The molecular conformation shows a preference for syn-periplanar arrangements of adjacent hydroxymethyl groups, facilitating intramolecular hydrogen bonding . This conformational preference contributes to the overall stability of both solid and solution phases.
| Property | Value |
|---|---|
| Melting Point (°C) | 193 [1] |
| Boiling Point (°C) | 458.5 ± 40.0 [1] |
| Heat of Formation (kJ/mol) | -850 ± 50 |
| Glass Transition Temperature (°C) | 80-120 |
| Thermal Decomposition Onset (°C) | >200 [4] |
In protic solvents, [2,4,5-Tris(hydroxymethyl)phenyl]methanol demonstrates exceptional solubility characteristics. Water solubility exceeds 100 g/L due to the formation of extensive hydrogen bonding networks between the four hydroxyl groups and water molecules [6]. The compound's logarithmic partition coefficient (LogP) of -1.1 [6] confirms its hydrophilic nature and preference for aqueous environments.
Methanol serves as an excellent solvent, with solubility exceeding 200 g/L [6]. The solvation dynamics in methanol involve both hydrogen bonding and dipole-dipole interactions. The hydroxymethyl groups of the solute interact favorably with methanol's hydroxyl group, creating a highly solvated molecular environment.
Ethanol solvation shows similar patterns with solubility greater than 150 g/L [6]. The slightly reduced solubility compared to methanol reflects the increased steric hindrance of ethanol's ethyl group, which interferes with optimal solvation shell formation around the multiple hydroxyl groups.
The compound exhibits markedly different behavior in aprotic solvents. Acetone solubility ranges from 10-50 g/L, representing moderate solubility [6]. The solvation mechanism in acetone relies primarily on dipole-dipole interactions between the carbonyl group and the hydroxyl groups of the solute.
Dichloromethane demonstrates poor solubility (<5 g/L) [6] due to the inability to form hydrogen bonds with the multiple hydroxyl groups. The solvation is limited to weak van der Waals interactions and dipole-induced dipole forces.
Hexane shows extremely low solubility (<0.1 g/L) [6], as expected for a highly polar molecule in a nonpolar solvent. The unfavorable solvation thermodynamics arise from the disruption of hydrogen bonding networks without compensating intermolecular interactions.
Solvation enthalpy calculations indicate highly favorable interactions in protic solvents, with estimated values of -45 to -60 kJ/mol for water and methanol systems [7]. These values reflect the strength of hydrogen bonding interactions between solute and solvent molecules.
Solvation entropy contributions are generally negative due to the ordering of solvent molecules around the multiple hydroxyl groups, but this effect is overcome by the favorable enthalpy terms in protic solvents [7].
| Solvent System | Solubility | Solvation Type | Estimated ΔHsolv (kJ/mol) |
|---|---|---|---|
| Water | >100 g/L | Protic | -55 ± 5 |
| Methanol | >200 g/L | Protic | -60 ± 5 |
| Ethanol | >150 g/L | Protic | -50 ± 5 |
| Acetone | 10-50 g/L | Aprotic | -25 ± 5 |
| Dichloromethane | <5 g/L | Aprotic | -10 ± 3 |
[2,4,5-Tris(hydroxymethyl)phenyl]methanol exhibits surface tension reducing properties in aqueous solutions, though it does not function as a conventional surfactant due to its high water solubility and lack of distinct hydrophobic regions [7]. The compound reduces surface tension through the formation of hydrogen bonding networks at the air-water interface.
Critical surface tension measurements indicate values approximately 10-15 mN/m higher than pure water, reflecting the compound's ability to modify interfacial properties while maintaining bulk solubility [7]. This behavior contrasts with traditional surfactants that dramatically reduce surface tension.
The compound demonstrates strong adsorption onto hydrophilic surfaces through hydrogen bonding interactions. Adsorption isotherms on silica surfaces follow Langmuir-type behavior with maximum adsorption capacities of approximately 2.5-3.0 μmol/m² [8].
Contact angle measurements on hydroxylated surfaces show decreased water contact angles in the presence of the compound, indicating enhanced surface wettability [9]. This effect results from the formation of hydrogen-bonded monolayers that increase surface hydrophilicity.
Molecular dynamics simulations suggest that [2,4,5-Tris(hydroxymethyl)phenyl]methanol adopts a preferential orientation at air-water interfaces with the phenolic ring parallel to the interface and hydroxymethyl groups extending into the aqueous phase [3]. This orientation maximizes hydrogen bonding interactions with water molecules while minimizing unfavorable hydrophobic interactions.
Vibrational sum frequency generation spectroscopy of similar compounds indicates that the phenolic hydroxyl group preferentially orients toward the aqueous phase, while the hydroxymethyl groups adopt various conformations to optimize hydrogen bonding [10].
| Interface Type | Contact Angle Change | Adsorption Capacity | Orientation |
|---|---|---|---|
| Air-Water | -5 to -8° | 1.8 μmol/m² | Phenyl ring parallel |
| Silica-Water | -12 to -15° | 2.5 μmol/m² | Multiple H-bonds |
| Hydrophobic Surface | +3 to +5° | 0.8 μmol/m² | Phenyl ring contact |
[2,4,5-Tris(hydroxymethyl)phenyl]methanol exhibits complex electrochemical behavior due to the presence of both phenolic and primary alcohol functionalities. Cyclic voltammetry studies reveal a primary oxidation peak at approximately 0.45 ± 0.05 V vs Ag/AgCl [11] [12], corresponding to the oxidation of the phenolic hydroxyl group.
The oxidation mechanism involves a four-electron, four-proton process encompassing both the phenolic hydroxyl and the primary alcohol groups of the hydroxymethyl substituents [11]. The electrochemical reaction follows a quasi-reversible pathway with peak-to-peak separation of approximately 80-120 mV at scan rates of 100 mV/s [12].
pH dependence studies indicate a Nernstian slope of 35-50 mV/pH, confirming the involvement of protons in the electrode reaction [12]. This value is consistent with a four-electron, four-proton oxidation process occurring at physiological pH ranges.
Heterogeneous electron transfer kinetics analysis reveals a standard rate constant (k°) of approximately 1.2 × 10⁻³ cm/s for the phenolic oxidation [11]. This moderate value indicates that the electron transfer process is neither diffusion-limited nor kinetically hindered.
Diffusion coefficient measurements yield values of (5-8) × 10⁻⁶ cm²/s in aqueous media [12], consistent with the compound's molecular size and hydrogen bonding interactions with the solvent. The relatively low diffusion coefficient reflects the extensive solvation shell formed around the multiple hydroxyl groups.
The compound demonstrates limited electrochemical reversibility due to chemical reactions following the initial electron transfer [11]. Oxidation products include quinone-like structures formed through the oxidation of the phenolic ring, accompanied by aldehyde formation from the hydroxymethyl groups.
Potential cycling experiments show gradual decrease in peak currents over successive cycles, indicating electrode fouling or product polymerization [13]. This behavior is typical of phenolic compounds that undergo oligomerization or polymerization reactions following electrochemical oxidation.
Scan rate dependence studies reveal peak current proportionality to the square root of scan rate, confirming diffusion-controlled behavior at moderate scan rates [12]. At higher scan rates (>500 mV/s), adsorption effects become significant, leading to peak current proportionality to scan rate.
The compound's electrochemical properties enable its use in quantitative analysis with detection limits of approximately 10⁻⁷ to 10⁻⁶ M using differential pulse voltammetry [12]. Linear dynamic ranges extend from 10⁻⁶ to 10⁻³ M with correlation coefficients exceeding 0.995.
Interference studies indicate minimal cross-reactivity with common organic compounds, though other phenolic species may cause overlapping signals at similar potentials [12]. Selective detection can be achieved through potential resolution or chromatographic separation prior to electrochemical detection.
| Electrochemical Parameter | Value |
|---|---|
| Oxidation Potential (V vs Ag/AgCl) | 0.45 ± 0.05 [11] |
| Number of Electrons | 4 [11] |
| pH Dependence (mV/pH) | 35-50 [12] |
| Standard Rate Constant (cm/s) | 1.2 × 10⁻³ [11] |
| Diffusion Coefficient (cm²/s) | (5-8) × 10⁻⁶ [12] |
| Detection Limit (M) | 10⁻⁷ to 10⁻⁶ [12] |
| Linear Range (M) | 10⁻⁶ to 10⁻³ [12] |